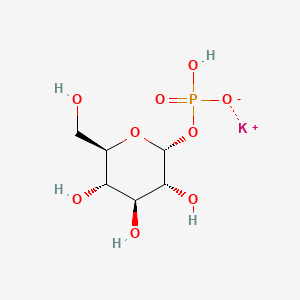
alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt: is a phosphorylated derivative of glucose. It is a white, crystalline solid that is soluble in water. This compound is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt typically involves the phosphorylation of glucose. One common method is the reaction of glucose with phosphoric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar methods. The process involves the use of large reactors where glucose and phosphoric acid are mixed and reacted under optimized conditions. The product is then purified through crystallization and filtration techniques to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: It can be reduced to form deoxy-sugar derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Gluconic acid derivatives.
Reduction: Deoxy-sugar derivatives.
Substitution: Various substituted glucose derivatives.
Aplicaciones Científicas De Investigación
Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme activity.
Medicine: It is used in the development of pharmaceuticals and as a component in diagnostic assays.
Industry: The compound is used in the production of food additives and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt involves its role as a phosphorylated sugar. It participates in various biochemical pathways, including glycolysis and glycogenesis. The compound acts as a substrate for enzymes such as phosphoglucomutase, which converts it to glucose-6-phosphate, a key intermediate in metabolic pathways.
Molecular Targets and Pathways:
Phosphoglucomutase: Converts the compound to glucose-6-phosphate.
Glycogen Phosphorylase: Involved in glycogenolysis, converting glycogen to glucose-1-phosphate.
Glucose-1-Phosphate Thymidylyltransferase: Catalyzes the formation of dTDP-glucose from dTTP and glucose-1-phosphate.
Comparación Con Compuestos Similares
Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt can be compared with other similar compounds such as:
Alpha-D-Glucose 1-phosphate disodium salt: Similar in structure but contains sodium instead of potassium.
Beta-D-Glucose 1-phosphate: Differing in the anomeric configuration (beta instead of alpha).
Glucose-6-phosphate: A phosphorylated glucose derivative involved in glycolysis.
Uniqueness: The uniqueness of this compound lies in its specific anomeric configuration (alpha) and the presence of a monopotassium salt, which influences its solubility and reactivity in biochemical processes.
Propiedades
Número CAS |
53823-71-5 |
|---|---|
Fórmula molecular |
C6H12KO9P |
Peso molecular |
298.23 g/mol |
Nombre IUPAC |
potassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 |
Clave InChI |
ZNOUUYCUFMKMNZ-WYRLRVFGSA-M |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)[O-])O)O)O)O.[K+] |
SMILES canónico |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B13420180.png)
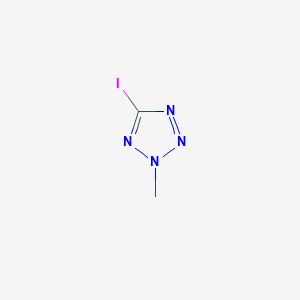
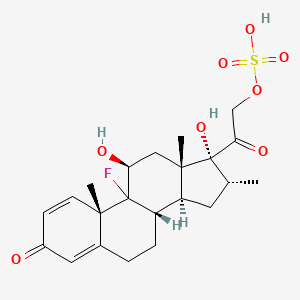
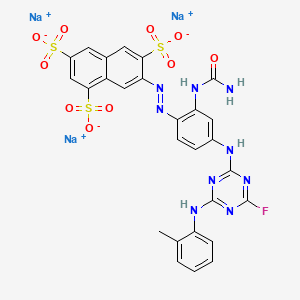
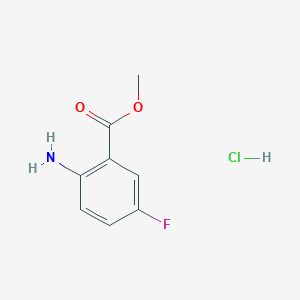
![4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13420210.png)

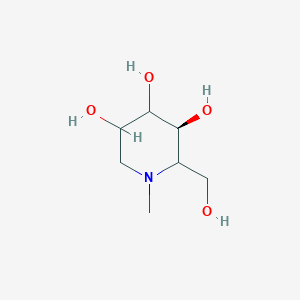
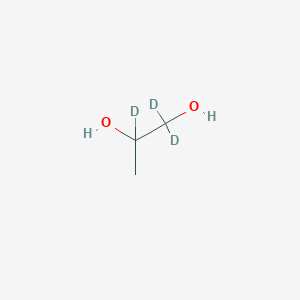
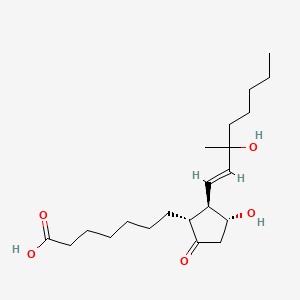
![3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester](/img/structure/B13420242.png)
![1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone](/img/structure/B13420251.png)
